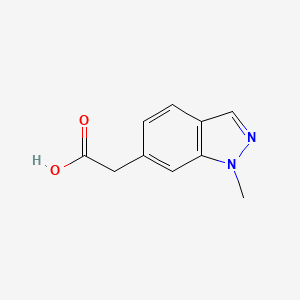

2-(1-Methyl-1H-indazol-6-yl)acetic acid

Description

2-(1-Methyl-1H-indazol-6-yl)acetic acid is a heterocyclic compound featuring an indazole core substituted with a methyl group at the 1-position and an acetic acid moiety at the 6-position (Figure 1). Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol and CAS number 1337880-00-8 . This compound is commonly utilized as a building block in pharmaceutical and materials research due to its structural versatility, particularly in the synthesis of kinase inhibitors and other bioactive molecules.

Properties

IUPAC Name |

2-(1-methylindazol-6-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-9-4-7(5-10(13)14)2-3-8(9)6-11-12/h2-4,6H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCCIXJDKOJUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)CC(=O)O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101296229 | |

| Record name | 1-Methyl-1H-indazole-6-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337880-00-8 | |

| Record name | 1-Methyl-1H-indazole-6-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337880-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-indazole-6-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The methyl group can be introduced via methylation reactions using methyl iodide or similar reagents. The acetic acid moiety is then added through carboxylation reactions.

Industrial Production Methods

Industrial production of 2-(1-Methyl-1H-indazol-6-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, are often employed for efficient synthesis . The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-indazol-6-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-Methyl-1H-indazol-6-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-indazol-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indazole ring can interact with enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), reducing inflammation . The acetic acid moiety may also contribute to the compound’s overall activity by enhancing its solubility and bioavailability.

Comparison with Similar Compounds

Structural and Physical Properties

The compound is compared below with four analogs (Table 1), including indazole derivatives and an indole-based counterpart, to highlight key differences in substitution patterns, functional groups, and physical properties.

Table 1: Structural and Physical Comparison of 2-(1-Methyl-1H-indazol-6-yl)acetic Acid and Analogs

Key Observations:

Substitution Position and Functional Groups: The target compound and its indazole analogs differ in substituent positions (e.g., 6 vs. 3 or 4 positions), which influence electronic distribution and steric hindrance. The indole-based analog (PK03902E-1) replaces the indazole’s N2 atom with a CH group, reducing hydrogen-bonding capacity and aromatic nitrogen interactions .

Molecular Weight and Formula: Despite similar molecular weights (~190–200 g/mol), the indole analog (C₁₁H₁₁NO₂) has one additional carbon and hydrogen compared to indazole derivatives (C₁₀H₁₀N₂O₂), reflecting structural divergence .

Biological Activity

2-(1-Methyl-1H-indazol-6-yl)acetic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula , characterized by an indazole ring structure combined with a carboxylic acid functional group. This unique structure is pivotal in determining its biological activity and therapeutic potential.

Target Interactions

This compound primarily interacts with various kinases, notably:

- CHK1 and CHK2 : These kinases are crucial for cell cycle regulation and DNA damage response.

- SGK (serum/glucocorticoid-regulated kinase) : Involved in cellular signaling pathways.

The compound likely binds to the active sites of these kinases, inhibiting their activity, which can lead to alterations in cell cycle progression and apoptosis in cancer cells.

Biochemical Pathways

The inhibition of these kinases influences several biochemical pathways:

- Cell Cycle Regulation : Disruption in the normal progression of the cell cycle can lead to increased apoptosis in cancerous cells.

- Inflammatory Response : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), reducing pro-inflammatory mediators such as prostaglandins.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It reduces the production of inflammatory cytokines and chemokines in various cell types, highlighting its potential as a therapeutic agent for inflammatory diseases.

Anticancer Properties

The anticancer activity of this compound is attributed to its ability to interfere with key signaling pathways involved in tumor growth. Studies have demonstrated that it can inhibit cancer cell proliferation through mechanisms involving:

- Microtubule Destabilization : Similar compounds have shown effectiveness in disrupting microtubule assembly, leading to apoptosis in cancer cells .

- Enzyme Inhibition : The compound's interaction with kinases contributes to its antiproliferative effects across various cancer cell lines .

In Vitro Studies

A study evaluating the effects of this compound on MDA-MB-231 breast cancer cells revealed that treatment led to significant morphological changes and enhanced caspase-3 activity, indicating induction of apoptosis at concentrations as low as 1.0 μM .

Comparative Analysis of Biological Activity

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| This compound | Not specified | Anti-inflammatory, anticancer |

| Indazole derivative A | 15.0 | FGFR1 inhibition |

| Indazole derivative B | 642.1 | Modest anti-proliferative activity |

This table illustrates the varying potencies of related compounds, emphasizing the need for further structural optimization to enhance biological efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.